Benzamide, 4-methyl-, hydrochloride CAS number 619-55-6 (parent)
Benzamide, 4-methyl-, hydrochloride CAS number 619-55-6 (parent)
Executive Summary & Chemical Identity
4-Methylbenzamide (p-Toluamide) is a primary aromatic amide serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists (e.g., Enzalutamide) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
While the user query specifies "Hydrochloride" (HCl), it is vital to clarify that CAS 619-55-6 refers strictly to the parent neutral amide .[1] Unlike aliphatic amines, primary amides are extremely weak bases (
This guide focuses on the parent compound (CAS 619-55-6) while explicitly detailing the physicochemical behavior of the molecule in hydrochloric acid environments, addressing the user's specific interest in the salt form.
Core Physicochemical Profile[2][3]
| Property | Value | Context |
| CAS Number | 619-55-6 | Parent Compound |
| IUPAC Name | 4-Methylbenzamide | |
| Molecular Formula | ||
| Molecular Weight | 135.16 g/mol | |
| Appearance | White crystalline powder | Needles from water/ethanol |
| Melting Point | 161–163 °C | Used as Mettler-Toledo calibration std |
| Solubility (Water) | Low ( | Increases significantly in hot water |
| Solubility (Organic) | High | Ethanol, DMSO, Methanol, Acetone |
| Basicity ( | Protonation requires conc.[1][2][3][4][5][6][7] acid |
The "Hydrochloride" Paradox: Acid-Base Mechanistics[1]
To satisfy the technical requirement regarding the hydrochloride form, we must analyze the protonation landscape. Researchers attempting to isolate 4-methylbenzamide HCl will likely fail due to the resonance stabilization of the neutral amide.
O-Protonation vs. N-Protonation
In the presence of Hydrochloric Acid (HCl), 4-methylbenzamide undergoes O-protonation , not N-protonation.[1] The lone pair on the nitrogen is delocalized into the carbonyl group, rendering the nitrogen non-basic. Protonation occurs on the carbonyl oxygen to form a resonance-stabilized cation.[1]
Implication for Handling:
-
In dilute HCl: The compound remains largely neutral and insoluble.
-
In concentrated HCl (>6M): The compound dissolves due to O-protonation, forming the transient
species.[1] Dilution with water immediately hydrolyzes the cation back to the neutral solid, causing precipitation.
Visualization of Protonation Dynamics
Figure 1: Mechanism of acid interaction.[1] Note that stable salt formation is prevented by the reversibility of O-protonation upon exposure to moisture.[1]
Synthetic Routes & Process Chemistry
For drug development applications (e.g., impurity synthesis or scaffold construction), high-purity synthesis is required.[1] The most robust method involves the amidation of p-toluoyl chloride.
Protocol: Schotten-Baumann Type Synthesis
Reagents: p-Toluoyl chloride (CAS 874-60-2), Ammonium Hydroxide (28%), Ethyl Acetate.[1]
-
Preparation: Charge a reaction vessel with 28%
(5.0 eq) and cool to 0–5 °C. -
Addition: Dissolve p-toluoyl chloride (1.0 eq) in Ethyl Acetate (3 vol). Add this solution dropwise to the ammonia solution, maintaining internal temperature
°C.-
Why: Exothermic reaction.[8] High temps promote hydrolysis back to toluic acid.
-
-
Reaction: Stir vigorously at 0–5 °C for 1 hour, then warm to 20 °C for 2 hours.
-
Workup:
-
The product may precipitate directly. If so, filter and wash with water (to remove
). -
If dissolved in organic layer: Separate layers. Wash organic layer with 1M HCl (removes unreacted amines), then sat.
(removes p-toluic acid byproduct), then Brine.[1]
-
-
Crystallization: Dry over
, concentrate, and recrystallize from Ethanol/Water (1:1).
Synthesis Workflow Diagram
Figure 2: Step-by-step process flow for the isolation of pharmaceutical-grade 4-methylbenzamide.[1]
Medicinal Chemistry Applications
Key Intermediate for Enzalutamide
4-Methylbenzamide is structurally related to the "Tail" region of Enzalutamide (MDV3100) , a blockbuster androgen receptor antagonist.[1] While Enzalutamide uses a 4-cyano-3-(trifluoromethyl)phenyl scaffold, 4-methylbenzamide derivatives are often synthesized in SAR (Structure-Activity Relationship) studies to probe steric tolerance in the ligand-binding domain.[1]
Bioisosterism
In drug design, the 4-methylbenzamide moiety is often used as a bioisostere for:
-
4-Chlorobenzamide: Testing halogen bonding vs. hydrophobic bulk.
-
Tosylate groups: Mimicking the geometry of sulfonamides but with different H-bond donor/acceptor profiles.
Analytical Characterization
To validate the identity of CAS 619-55-6, the following spectral features are diagnostic.
| Method | Diagnostic Signal | Assignment |
| 1H NMR (DMSO-d6) | Methyl group ( | |
| Aromatic protons (meta to amide) | ||
| Aromatic protons (ortho to amide) | ||
| Amide | ||
| IR Spectroscopy | 1650–1690 | C=O[1] Stretch (Amide I) |
| 3150–3400 | N-H Stretch (Doublet for primary amide) | |
| HPLC | Retention Time | Non-polar relative to benzamide due to methyl group |
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at room temperature. Hygroscopic behavior is minimal, but keep dry to prevent hydrolysis over long periods.
References
-
National Institute of Standards and Technology (NIST). "Benzamide, 4-methyl-: Gas Phase Ion Energetics."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "4-Methylbenzamide (Compound)." National Library of Medicine. Available at: [Link]
-
Cox, R. A. "Benzamide hydrolysis in strong acids: The last word." Canadian Journal of Chemistry, 1998, 76(6): 649-656. (Defines the O-protonation mechanism in HCl). Available at: [Link]
-
Organic Syntheses. "General methods for Amide Synthesis from Acid Chlorides." Org. Synth. Coll. Vol. 1, p. 153. (Foundational protocol for Schotten-Baumann). Available at: [Link]
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. CAS 619-55-6: 4-Methylbenzamide | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. chemscene.com [chemscene.com]
- 5. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Benzamide, 4-methyl- [webbook.nist.gov]
- 7. scielo.sld.cu [scielo.sld.cu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
